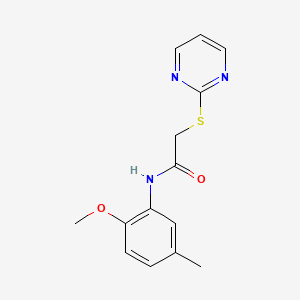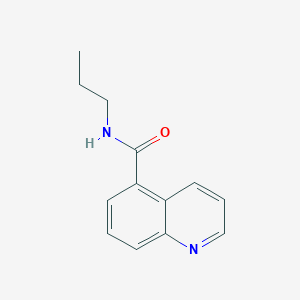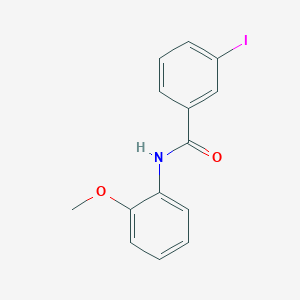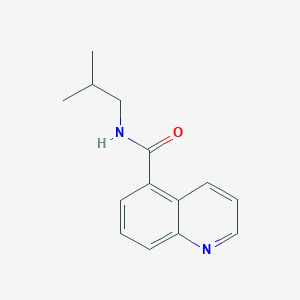
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Mécanisme D'action
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is a selective inhibitor of PDE4D, which is an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation. This compound has also been shown to reduce the levels of beta-amyloid by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the levels of beta-amyloid in the brain, which may help to slow the progression of the disease. This compound has anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is that it is a potent and selective inhibitor of PDE4D, which makes it a useful tool for studying the role of cAMP signaling in the brain. However, one limitation of this compound is that it has relatively low solubility, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of PDE4D, which could lead to the development of more effective treatments for Alzheimer's disease. Another area of interest is the investigation of the anti-inflammatory effects of this compound, which may have broader implications for the treatment of neuroinflammatory diseases. Finally, the use of this compound as a research tool for studying cAMP signaling in the brain could lead to new insights into the mechanisms underlying cognitive function and memory formation.
Méthodes De Synthèse
The synthesis of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide involves several steps, including the reaction of 3-bromophenol with 2-methoxybenzaldehyde to form 3-(2-methoxyphenyl)prop-2-en-1-ol, which is then reacted with 4-bromobutanoyl chloride to form this compound. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of the disease, and has also been shown to reduce the levels of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-16-9-3-2-8-15(16)19-17(20)10-5-11-22-14-7-4-6-13(18)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLBOWLYMMCRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)


![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)

![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)